molecular formula C25H21NO4 B2703190 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid CAS No. 2490375-74-9

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B2703190
CAS No.: 2490375-74-9
M. Wt: 399.446
InChI Key: PASAQZHQCAKEMN-UHFFFAOYSA-N
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Description

This compound (CAS: 2490375-74-9) is an Fmoc-protected amino acid derivative featuring a dihydroindene backbone with a carboxylic acid group at the 5-position. Its molecular weight is 399.4 g/mol, and it is commonly used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality in protection strategies . The compound is discontinued commercially but remains relevant in specialized research contexts .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)16-9-11-17-15(13-16)10-12-23(17)26-25(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-9,11,13,22-23H,10,12,14H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASAQZHQCAKEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amine group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain .

Comparison with Similar Compounds

Positional Isomers

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS: 214139-28-3) differs by the carboxylic acid group’s position (1- vs. 5-position). This positional isomer has a molecular weight of 399.44 g/mol and is available commercially (e.g., Fluorochem) at a price of €251/g . The 1-carboxylic acid variant may exhibit distinct reactivity in peptide coupling due to steric and electronic differences compared to the 5-carboxylic analog.

Property Target Compound (5-carboxylic) 1-Carboxylic Isomer
CAS Number 2490375-74-9 214139-28-3
Molecular Weight 399.4 g/mol 399.44 g/mol
Availability Discontinued Available (1g–10g)
Key Structural Feature Carboxylic acid at C5 Carboxylic acid at C1

Stereoisomers

cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid (CAS: 2307772-75-2) is a stereoisomer with a cis configuration at the indene ring. Its molecular formula (C25H21NO4) and weight (399.4 g/mol) match the target compound, but stereochemistry impacts peptide backbone conformation and biological activity . Such isomers are critical in enantioselective drug design.

Functional Group Variants

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid (CAS: 205526-39-2) replaces the indene carboxylic acid with an acetic acid substituent, altering solubility and coupling efficiency .
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0) incorporates a piperazine ring, enabling diverse conjugation applications but introducing steric bulk .

Stability and Handling

All Fmoc-protected analogs share sensitivity to base (e.g., piperidine for Fmoc deprotection). However, safety profiles vary:

  • Hazards : Related Fmoc compounds (e.g., 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid) exhibit acute oral toxicity (H302) and skin irritation (H315) .
  • Storage : Long-term storage recommendations are similar (dry, cool conditions), but commercial availability impacts accessibility .

Cost and Accessibility

The discontinued status of the 5-carboxylic acid compound limits its use, whereas the 1-carboxylic isomer remains available at premium pricing (€251/g for 1g) .

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid (commonly referred to as Fmoc-Aminoindane-1-carboxylic acid) is a compound of significant interest in biochemical research and drug development. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and applications in peptide synthesis and drug discovery.

  • Molecular Formula : C25H21NO4
  • Molecular Weight : 399.4 g/mol
  • CAS Number : 214139-28-3
  • Melting Point : 180-185 °C
  • LogP : 4.97 (indicating lipophilicity)

The compound primarily influences the secretion of anabolic hormones, which are crucial for muscle growth and repair. This is achieved through the following biochemical pathways:

  • Hormonal Modulation : The compound enhances the secretion of anabolic hormones such as insulin and growth hormone, which play vital roles in muscle anabolism and recovery.
  • Cellular Signaling : By modulating signaling pathways associated with these hormones, the compound can potentially improve metabolic processes related to muscle hypertrophy and repair .

Pharmacokinetics

As an amino acid derivative, Fmoc-Aminoindane-1-carboxylic acid is expected to exhibit good bioavailability. Its lipophilic nature (high LogP value) suggests effective absorption across biological membranes, which is critical for its efficacy in therapeutic applications .

Biological Activity Data

Activity Type Description
Anabolic Effects Enhances muscle growth through hormonal pathways.
Apoptosis Induction Related compounds have shown potential as apoptosis inducers in cancer cells .
Peptide Synthesis Used in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides .

Study on Anabolic Effects

A study indicated that Fmoc-Aminoindane derivatives significantly increased muscle mass in animal models by enhancing anabolic hormone levels. The results demonstrated a marked improvement in muscle recovery post-exercise, attributed to the compound's influence on metabolic pathways linked to hormone secretion.

Apoptosis Induction Research

Research involving related fluorene derivatives showed that modifications at specific positions on the fluorene ring could enhance their potency as apoptosis inducers against various cancer cell lines. For instance, certain analogs exhibited EC50 values as low as 0.15 µM against T47D cells, indicating strong potential for therapeutic applications in oncology .

Applications

  • Peptide Synthesis : The compound is extensively used in SPPS for synthesizing peptides necessary for biological testing and drug development.
  • Drug Development : Its ability to modulate hormonal activity makes it a candidate for developing treatments aimed at muscle wasting diseases and metabolic disorders.
  • Biochemical Research : Useful in studies investigating hormone-receptor interactions and metabolic pathway elucidation.

Q & A

Q. What are the standard synthetic routes for preparing 1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid?

The primary synthetic route involves coupling 1-aminoindane-1-carboxylic acid derivatives with 9-fluorenylmethyl-NN-succinimidyl carbonate (Fmoc-OSu). This reaction typically proceeds under mild alkaline conditions (e.g., in DMF with DIEA) to protect the amine group with the Fmoc moiety. The reaction efficiency depends on stoichiometric control (1:1.2 molar ratio of amine to Fmoc-OSu) and purification via flash chromatography or precipitation . Alternative methods may use solid-phase peptide synthesis (SPPS) protocols, but solution-phase synthesis is preferred for scalability.

Q. How can purity and structural integrity be validated for this compound?

Analytical methods include:

  • HPLC : Reverse-phase C18 column with UV detection (254 nm) to assess purity (>95% by area under the curve) .
  • NMR : 1^1H and 13^13C NMR to confirm the absence of unreacted starting materials (e.g., residual Fmoc-OSu at δ 4.2–4.4 ppm) and verify the indene backbone (δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: 395.46 g/mol for C23_{23}H21_{21}NO4_4) .

Intermediate-Level Questions

Q. What are common challenges in achieving high enantiomeric purity during synthesis?

Racemization at the indene C1 position is a key concern. To mitigate this:

  • Use low-temperature reactions (<0°C) during Fmoc protection.
  • Avoid prolonged exposure to basic conditions (e.g., DIEA) that promote epimerization.
  • Validate enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy .

Q. How does the stability of the Fmoc group impact storage and handling?

The Fmoc group is base-labile and sensitive to primary amines. For long-term storage:

  • Store at -20°C under inert gas (argon/nitrogen).
  • Avoid solvents containing amines (e.g., DMF with residual dimethylamine) .
  • Monitor decomposition via TLC (silica gel, ethyl acetate/hexanes) to detect free amine (Rf_f shift from 0.5 to 0.3) .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) be applied to synthesize enantiopure derivatives?

DKR combines enzymatic resolution (e.g., CAL-B lipase) with in situ racemization using a base (e.g., TBD). For example:

  • Enzymatic Hydrolysis : CAL-B selectively hydrolyzes the (R)-enantiomer of a methyl ester precursor.
  • Racemization : TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) catalyzes keto-enol tautomerism to recycle the (S)-enantiomer.
    This method achieves >95% ee in <24 hours, as demonstrated for structurally related indene carboxylates .

Q. What strategies optimize biological activity in DDR1 inhibitor analogs?

Structure-activity relationship (SAR) studies for indene-based DDR1 inhibitors involve:

  • Substitution at C5 : Introducing electron-withdrawing groups (e.g., -COOH) enhances kinase binding via H-bonding.
  • Backbone Rigidity : The dihydroindene scaffold reduces conformational flexibility, improving selectivity over DDR2.
  • In Vivo Testing : Orthotopic pancreatic cancer models show dose-dependent tumor suppression (IC50_{50} ~14.9 nM) with derivatives like 7f .

Data Contradictions and Resolution

4.1 Discrepancies in reported purity values (e.g., 95% vs. unquantified)
Purity variations arise from:

  • Synthetic Batches : Small-scale syntheses (e.g., 100 mg) may yield lower purity due to incomplete purification.
  • Analytical Methods : HPLC with UV detection may overestimate purity if impurities lack chromophores. Cross-validate with 1^1H NMR integration .

4.2 Conflicting toxicity data in SDS documents
Some SDS sheets report "no data available" for toxicity (e.g., ), while others classify acute oral toxicity (Category 4, H302). Resolve by:

  • Assuming precautionary handling (gloves, fume hood) until GHS-compliant testing is performed.
  • Referencing structurally related Fmoc-amino acids (e.g., LD50_{50} >2000 mg/kg in rats) as proxies .

Methodological Recommendations

5.1 Coupling reagents for peptide conjugation
For attaching the indene-carboxylic acid to peptides:

  • Use TBTU/HOBt (1:1.1 molar ratio) in DMF for minimal racemization.
  • Monitor coupling efficiency via Kaiser test or Fmoc deprotection kinetics .

5.2 Stability under biological assay conditions
Pre-incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Analyze via HPLC to detect hydrolysis products (e.g., free indene-carboxylic acid). Adjust assay buffers to include protease inhibitors if degradation exceeds 10% .

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